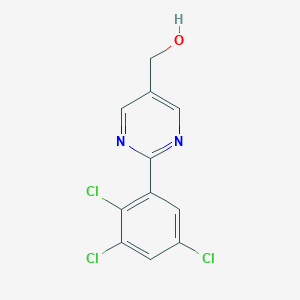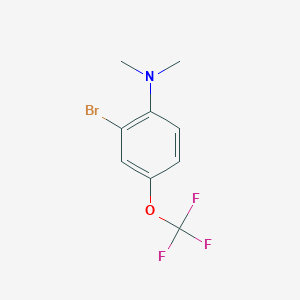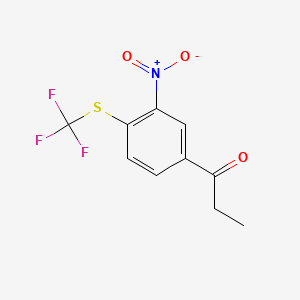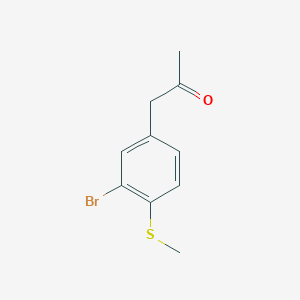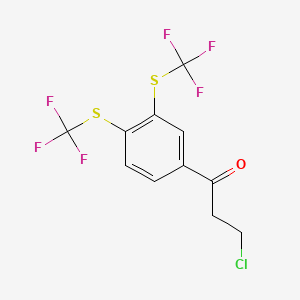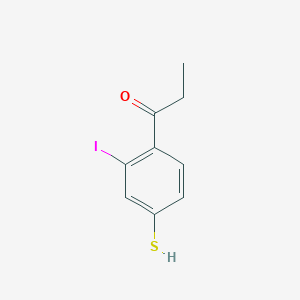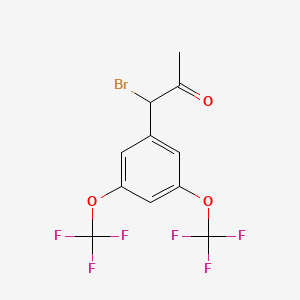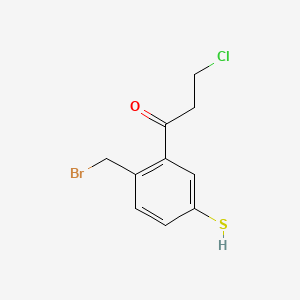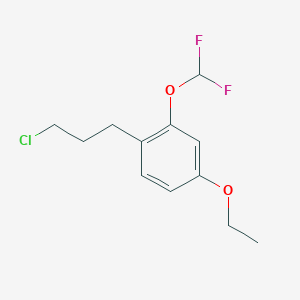
(S)-4-nitrophenyl (1-phenylethyl) carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
p-Nitrophenyl (S)-1-phenylethyl carbonate: is an organic compound that belongs to the class of carbonates. It is characterized by the presence of a p-nitrophenyl group and a (S)-1-phenylethyl group attached to a carbonate moiety. This compound is often used in organic synthesis and bioconjugation reactions due to its reactivity and ability to form stable linkages.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of p-nitrophenyl (S)-1-phenylethyl carbonate typically involves the reaction of p-nitrophenyl chloroformate with (S)-1-phenylethanol in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at room temperature. The general reaction scheme is as follows:
p-Nitrophenyl chloroformate+(S)-1-phenylethanol→p-Nitrophenyl (S)-1-phenylethyl carbonate+HCl
Industrial Production Methods: Industrial production of p-nitrophenyl (S)-1-phenylethyl carbonate follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Nucleophilic Substitution: p-Nitrophenyl (S)-1-phenylethyl carbonate undergoes nucleophilic substitution reactions where the p-nitrophenyl group is replaced by a nucleophile such as an amine or alcohol.
Hydrolysis: The compound can be hydrolyzed in the presence of water and a base to yield p-nitrophenol and (S)-1-phenylethanol.
Reduction: Reduction of the nitro group in p-nitrophenyl (S)-1-phenylethyl carbonate can lead to the formation of the corresponding amine derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Amines or alcohols in the presence of a base like triethylamine.
Hydrolysis: Water and a base such as sodium hydroxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Major Products:
Nucleophilic Substitution: Carbamates or carbonates depending on the nucleophile.
Hydrolysis: p-Nitrophenol and (S)-1-phenylethanol.
Reduction: p-Aminophenyl (S)-1-phenylethyl carbonate.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis for the preparation of carbamates and carbonates.
- Employed in bioconjugation reactions to link biomolecules such as peptides and proteins.
Biology:
- Utilized in the modification of proteins and peptides for various biochemical studies.
- Acts as a linker in the synthesis of bioconjugates for targeted drug delivery.
Medicine:
- Investigated for its potential use in the development of prodrugs and drug delivery systems.
- Studied for its role in the synthesis of bioactive compounds.
Industry:
- Applied in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
- Used in the manufacture of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of p-nitrophenyl (S)-1-phenylethyl carbonate involves the formation of stable covalent linkages with nucleophiles. The p-nitrophenyl group acts as a good leaving group, facilitating nucleophilic substitution reactions. In bioconjugation, the compound reacts with amine or thiol groups on biomolecules, forming stable carbamate or thiocarbamate linkages. This allows for the targeted modification of proteins and peptides, enabling their use in various applications such as drug delivery and diagnostics.
Comparaison Avec Des Composés Similaires
- p-Nitrophenyl methyl carbonate
- p-Nitrophenyl ethyl carbonate
- p-Nitrophenyl chloroformate
Comparison:
- p-Nitrophenyl methyl carbonate and p-Nitrophenyl ethyl carbonate are similar in structure but differ in the alkyl group attached to the carbonate moiety. These compounds also undergo similar nucleophilic substitution reactions but may have different reactivity and stability profiles.
- p-Nitrophenyl chloroformate is a precursor used in the synthesis of p-nitrophenyl (S)-1-phenylethyl carbonate. It is more reactive due to the presence of the chloroformate group, making it useful for the introduction of p-nitrophenyl groups in various compounds.
The uniqueness of p-nitrophenyl (S)-1-phenylethyl carbonate lies in its specific stereochemistry and the presence of the (S)-1-phenylethyl group, which can impart distinct properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H13NO5 |
|---|---|
Poids moléculaire |
287.27 g/mol |
Nom IUPAC |
(4-nitrophenyl) [(1S)-1-phenylethyl] carbonate |
InChI |
InChI=1S/C15H13NO5/c1-11(12-5-3-2-4-6-12)20-15(17)21-14-9-7-13(8-10-14)16(18)19/h2-11H,1H3/t11-/m0/s1 |
Clé InChI |
FPGILIJHHIZDFP-NSHDSACASA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC(C1=CC=CC=C1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


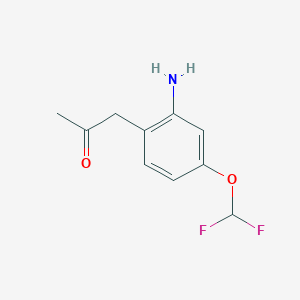
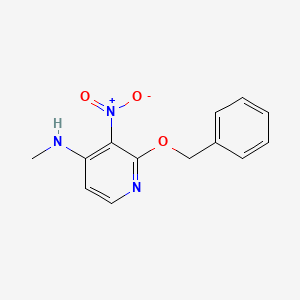
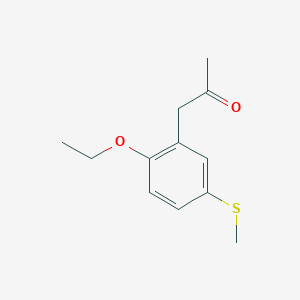
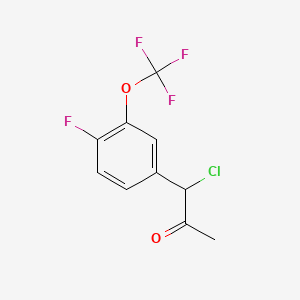
![3-(3-Methoxyphenyl)-2-Methyl-N-(2-(thiazol-4-yl)-1H-benzo[d]iMidazol-5-yl)propanaMide HCl](/img/structure/B14052729.png)
